molecular formula C24H34Br2N2O4 B1673050 Hemicholinium-3 CAS No. 312-45-8

Hemicholinium-3

Cat. No.: B1673050
CAS No.: 312-45-8
M. Wt: 574.3 g/mol
InChI Key: OPYKHUMNFAMIBL-UHFFFAOYSA-L
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Description

Hemicholinium-3 (HC-3) is a competitive inhibitor of the sodium-dependent high-affinity choline transporter (CHT1/SLC5A7), which is critical for acetylcholine (ACh) synthesis in cholinergic neurons . By blocking choline uptake, HC-3 reduces ACh synthesis and release, making it a valuable tool in studying cholinergic neurotransmission . HC-3 exhibits a high binding affinity (Ki = 25 nM for CHT1) and has been linked to neurodegenerative disease models, such as Alzheimer's disease, where enhanced HC-3 binding correlates with cognitive deficits and disrupted dendrite branching . Its effects extend to neuromuscular transmission, hypothermia induction in rodents, and retinal degeneration, underscoring its broad pharmacological relevance .

Mechanism of Action

Target of Action

Hemicholinium-3 (HC-3), also known as hemicholine, primarily targets the high-affinity choline transporter (ChT) . This transporter, encoded in humans by the gene SLC5A7, is located at the presynapse . The ChT plays a crucial role in the reuptake of choline, a rate-limiting step in the synthesis of acetylcholine .

Mode of Action

HC-3 acts by blocking the reuptake of choline by the ChT at the presynapse . By inhibiting the reuptake of choline, HC-3 effectively decreases the synthesis of acetylcholine , a critical neurotransmitter . As a result, it is classified as an indirect acetylcholine antagonist .

Biochemical Pathways

The primary biochemical pathway affected by HC-3 is the synthesis of acetylcholine . Acetylcholine is synthesized from choline and a donated acetyl group from acetyl-CoA, by the action of choline acetyltransferase (ChAT) . Neurons affected by HC-3 must rely on the transport of choline from the soma (cell body), rather than relying on reuptake of choline from the synaptic cleft .

Pharmacokinetics

Its ability to inhibit the reuptake of choline suggests that it can cross the neuronal membrane to interact with the cht .

Result of Action

The primary molecular effect of HC-3 is the reduction in acetylcholine synthesis . This occurs due to the decreased availability of choline, which is necessary for acetylcholine production . On a cellular level, this results in a decrease in cholinergic neurotransmission .

Action Environment

The action, efficacy, and stability of HC-3 can be influenced by various environmental factors. It’s important to note that the effectiveness of HC-3 can be influenced by the concentration of choline in the synaptic cleft and the soma, as well as the activity of ChT .

Biochemical Analysis

Biochemical Properties

Hemicholinium-3 interacts with the high-affinity choline transporter (ChT), which is encoded in humans by the gene SLC5A7 . By blocking the reuptake of choline, this compound indirectly antagonizes acetylcholine . It’s also known to be a competitive inhibitor of Choline Kinase due to its structural homology to choline .

Cellular Effects

This compound affects neurons by altering the availability of choline. Neurons affected by this compound must rely on the transport of choline from the soma (cell body), rather than relying on reuptake of choline from the synaptic cleft . This can lead to a decrease in the amount of acetylcholine produced, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the high-affinity choline transporter, thereby blocking the reuptake of choline . This results in a decrease in the synthesis of acetylcholine, as the reuptake of choline is the rate-limiting step in this process .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-injected rats showed little retention 18, 24, or 30 hours later but complete retention after 6 hours, 3 days, and 7 days . This suggests that the effects of this compound can change over time.

Dosage Effects in Animal Models

In animal models, the decrease in Acetylcholine levels and behavioral effects caused by this compound are correlated in a dose-dependent manner, with maximal effects being achieved at an intraventricular dose of 1 microgram .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholine synthesis. By blocking the reuptake of choline, it decreases the availability of choline for acetylcholine synthesis .

Transport and Distribution

This compound is transported and distributed within cells via its interaction with the high-affinity choline transporter . This transporter is responsible for the reuptake of choline from the synaptic cleft, and this compound’s interaction with this transporter influences its localization and accumulation .

Subcellular Localization

This compound is localized at the presynapse where it interacts with the high-affinity choline transporter . This location allows it to effectively block the reuptake of choline, thereby influencing the synthesis of acetylcholine .

Biological Activity

Hemicholinium-3 (HC-3) is a synthetic compound primarily recognized for its role as a potent inhibitor of the high-affinity choline transporter (HAChT). This compound has been extensively utilized in neuropharmacological research to elucidate the mechanisms of cholinergic neurotransmission, particularly in relation to acetylcholine (ACh) synthesis. This article reviews the biological activity of HC-3, focusing on its mechanisms, applications in research, and implications for understanding cholinergic function.

Inhibition of Choline Transport:
HC-3 selectively inhibits HAChT, which is crucial for the uptake of choline into cholinergic neurons. By blocking this transporter, HC-3 effectively reduces the availability of choline necessary for ACh synthesis, leading to a depletion of ACh at cholinergic synapses. This mechanism has been demonstrated through various studies showing that HC-3 binding correlates with HAChT activity in both in vitro and in vivo settings .

Binding Characteristics:
Research utilizing radiolabeled [^3H]HC-3 has shown that it binds specifically to HAChT sites, allowing for quantification and mapping of these transporters in neural tissues. The binding affinity of HC-3 is influenced by ionic conditions, specifically requiring sodium and chloride ions for optimal interaction with HAChT .

Applications in Research

Neuroscience Studies:
HC-3 has been instrumental in studying cholinergic signaling pathways. Its ability to inhibit choline uptake makes it a valuable tool for investigating the role of ACh in various physiological and pathological conditions. For example, studies have demonstrated that HC-3 can be used to assess alterations in cholinergic activity following neuronal injury or disease states .

Case Studies:

  • Cognitive Function: In animal models, HC-3 administration has been linked to impairments in learning and memory tasks, suggesting that reduced ACh levels negatively impact cognitive function .
  • Neuroinflammation: Recent studies have explored the role of choline transporters in immune cells, specifically human T lymphocytes. The presence of neuronal CHT protein in these cells indicates a potential link between cholinergic signaling and immune responses. HC-3 was used to demonstrate that T cell choline uptake reflects central nervous system (CNS) cholinergic capacity .

Research Findings

StudyFindings
High-affinity choline transport sites characterizationHC-3 binds specifically to HAChT, indicating its utility as a radioligand for mapping cholinergic terminals .
Cognitive impairment studiesAdministration of HC-3 resulted in significant deficits in learning behaviors in rodent models .
T lymphocyte studiesDemonstrated that CHT-mediated choline transport occurs in human T cells, with implications for understanding CNS cholinergic signaling .

Scientific Research Applications

Neuropharmacology

HC-3 is extensively used in neuropharmacological studies to investigate cholinergic mechanisms:

  • Cholinergic Synapse Studies : HC-3 has been shown to affect synaptic transmission at cholinergic synapses, influencing both excitatory and inhibitory pathways. For instance, it alters latency in synaptic excitation without affecting non-cholinergic synapses .
  • Behavioral Studies : In animal models, HC-3 has been employed to assess the impact of cholinergic depletion on behavior, cognition, and emotional responses .

Radioligand Studies

HC-3 is utilized as a radioligand to quantify HAChT sites in various tissues:

  • Binding Studies : Research has demonstrated that [^3H]HC-3 binds specifically to HAChT in rat brain membranes, allowing for detailed mapping of cholinergic terminals and understanding their distribution across different brain regions .
  • Quantification of Cholinergic Activity : By measuring HC-3 binding, researchers can infer the activity levels of cholinergic neurons and their role in various neurological conditions.

Pharmacological Investigations

HC-3 serves as a tool for exploring pharmacological interventions:

  • Drug Interactions : Studies have examined how HC-3 interacts with other compounds affecting cholinergic transmission, providing insights into potential therapeutic strategies for conditions like myasthenia gravis and Alzheimer's disease .
  • Neurotoxicity Studies : The compound is also used to study the effects of neurotoxins on cholinergic function, enhancing our understanding of neurodegenerative processes .

Case Studies and Findings

StudyFindings
Dual Effects at Cholinergic SynapsesHC-3 alters synaptic latency and depletes presynaptic acetylcholine stores during repetitive activity .
Binding Affinity Characterization[^3H]HC-3 binding studies reveal a saturable and specific interaction with HAChT, indicating its utility as a marker for presynaptic cholinergic terminals .
Behavioral Impact on RatsAdministration of HC-3 affected cognitive processing and emotional reactivity in different rat strains, highlighting its role in behavioral neuroscience .

Chemical Reactions Analysis

Stability and Enzyme Interactions

HC-3 demonstrates pH-dependent stability and irreversible enzyme binding under physiological conditions. At pH 7.4, HC-3 resists deesterification and cyclization to its hemiacetal form due to irreversible binding to choline acetyltransferase (ChAT), a key enzyme in acetylcholine (ACh) synthesis . This property distinguishes it from structural analogues (compounds 3–5), which remain inert under identical conditions .

Key Data:

PropertyHC-3 (Compound 2)Analogues (3–5)
Enzymatic ReactivityIrreversible bindingNo reaction
Toxicity (Mouse LD50)0.046–0.16 mg/kg14.2–43.1× less toxic

Effects on Choline Metabolic Pathways

HC-3 disrupts choline metabolism by altering enzymatic reactions in phosphatidylcholine synthesis and phosphorylation:

  • Phosphorylcholine Accumulation : HC-3 increases labeled phosphorylcholine (PC) and cytidine diphosphocholine (CDP-Ch) in canine caudate nucleus subcellular fractions . This suggests inhibition of downstream enzymes like CTP:phosphocholine cytidylyltransferase.

  • Phosphatidylcholine Synthesis : HC-3 elevates specific radioactivity of phosphatidylcholine in microsomal membranes by 300% compared to controls .

Table 1: Metabolic Effects of HC-3 in Canine Caudate Nucleus

MetaboliteChange with HC-3 (vs. Control)Subcellular Fraction
Phosphorylcholine (PC)↑ 150%NEML*
CDP-Choline↑ 200%Mic†
Phosphatidylcholine↑ 300%Microsomal
*NEML: Nerve endings, mitochondria, lysosomes; †Mic: Membranes of endoplasmic reticulum

Irreversible Binding and Structural Reactivity

HC-3’s biphenyl structure and quaternary ammonium groups facilitate strong interactions with the high-affinity choline transporter (ChT). It binds irreversibly to ChT’s extracellular domain, blocking choline uptake (Ki ≈ 10 nM) . This inhibition depletes presynaptic choline pools, reducing ACh synthesis .

Key Structural Features:

  • Formula : C₂₄H₃₄Br₂N₂O₄

  • Functional Groups : Lactol ring, morpholine, and two bromine atoms enhance membrane permeability and target specificity .

Toxicity and Pharmacological Implications

HC-3’s toxicity arises from prolonged cholinergic blockade. Its LD₅₀ varies across species:
Table 2: HC-3 Toxicity Profile

SpeciesRouteLD₅₀ (mg/kg)
MouseIntravenous0.08
RatIntraperitoneal0.16
RabbitIntravenous0.25

Q & A

Basic Research Questions

Q. What standardized protocols exist for quantifying HC-3's inhibitory effects on high-affinity choline transport in vitro?

  • Methodological Answer : Use radioligand binding assays with [³H]HC-3 (8 nM concentration) incubated at 4°C for 60 minutes in neural tissue slices. Non-specific binding should be measured in the presence of excess non-radioactive HC-3. Post-incubation, wash tissues six times with cold Tris buffer (50 mM, pH 7.4) to remove unbound ligands. Analyze binding density in specific brain regions using ImageJ software, and validate results via two-factor ANOVA to account for variables like tissue type and incubation time .

Q. How does HC-3's reversible inhibition mechanism differ from irreversible choline uptake inhibitors like nitrogen mustard analogs?

  • Methodological Answer : Compare dose-response curves of HC-3 and nitrogen mustard analogs in choline uptake assays. HC-3’s reversibility can be confirmed by measuring acetylcholine recovery after inhibitor removal, while irreversible inhibitors require synthesis of new transporters. Use kinetic modeling to distinguish competitive (HC-3) vs. non-competitive inhibition mechanisms, referencing structural analogs like A-4 (a bis-4-methylpiperidine HC-3 derivative) for comparative analysis .

Q. What controls are essential for ensuring specificity in HC-3 binding studies?

  • Methodological Answer : Include parallel experiments with structurally unrelated inhibitors (e.g., vesamicol for vesicular acetylcholine transport) to rule off-target effects. Validate specificity via saturation binding assays to calculate Kd and Bmax values. Tissue sections from HC-3-insensitive regions (e.g., non-cholinergic neurons) should show minimal binding .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on HC-3’s efficacy across different neural circuits (e.g., striatum vs. hippocampus)?

  • Methodological Answer : Perform region-specific autoradiography with [³H]HC-3 to map cholinergic terminal density. Pair with microdialysis to measure extracellular acetylcholine levels pre- and post-inhibition. Use multivariate regression to correlate binding affinity with regional differences in transporter expression (e.g., CHT1 splice variants). Address contradictions by standardizing tissue preparation protocols across labs .

Q. What experimental designs optimize HC-3’s use in longitudinal studies of cholinergic plasticity?

  • Methodological Answer : Combine chronic HC-3 administration (e.g., osmotic minipumps) with behavioral assays (e.g., Morris water maze) to assess cognitive decline. Monitor compensatory mechanisms (e.g., upregulation of CHT1 mRNA via qPCR). Use repeated-measures ANOVA to track time-dependent effects, and include recovery phases to study reversibility .

Q. How can in vitro HC-3 binding data be translated to in vivo models while minimizing pharmacokinetic confounders?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to predict HC-3 brain penetration. Validate with LC-MS/MS measurements of HC-3 in cerebrospinal fluid after systemic administration. Use conditional CHT1 knockout models to isolate peripheral vs. central effects .

Q. What statistical approaches are robust for analyzing HC-3’s non-linear dose-response relationships in heterogenous tissues?

  • Methodological Answer : Apply mixed-effects models to account for intra-tissue variability (e.g., cortical layers with differing cholinergic innervation). Use bootstrap resampling to estimate confidence intervals for EC50 values. For non-normal distributions (e.g., % slow-wave sleep in electrophysiology data), employ non-parametric tests like Kruskal-Wallis .

Q. Methodological Best Practices

  • Data Validation : Cross-reference HC-3 binding data with immunohistochemical staining for CHT1 to confirm anatomical specificity .
  • Literature Synthesis : Use systematic reviews (e.g., PRISMA guidelines) to reconcile conflicting HC-3 studies, prioritizing experiments with transparent SOPs and raw data availability .
  • Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share code for image analysis (e.g., ImageJ macros) to enhance replicability .

Comparison with Similar Compounds

Acetylseco Hemicholinium-3

Structure and Mechanism : A derivative of HC-3, Acetylseco HC-3 inhibits choline acetyltransferase (ChAT) rather than CHT1. It enhances renal choline excretion and prevents amnesia in mice, effects reversible by piracetam analogs .
Key Differences : Unlike HC-3, which targets choline transport, Acetylseco HC-3 directly inhibits ACh synthesis by ChAT. This dual action on choline metabolism and ACh synthesis makes it unique in neuropharmacological studies .

This compound Mustard

Structure and Mechanism: HC-3 mustard is an irreversible, non-permeable ligand that covalently binds CHT1, enabling the study of transporter cycling. It revealed two populations of choline cotransporters in Limulus brain tissue: a membrane-bound active pool and a recruitable "silent" pool regulated by protein kinase C . Key Differences: Unlike reversible HC-3 inhibition, HC-3 mustard provides long-term blockade, facilitating research into transporter trafficking and regulatory mechanisms .

Triethylcholine (TEC)

Structure and Mechanism : TEC is a choline analog that reduces brain ACh levels by competing with choline uptake. However, its effects are less potent and shorter-lived compared to HC-3. In rats, intracerebroventricular TEC injection caused mild hypothermia (ΔT ≈ -1.5°C vs. HC-3’s ΔT ≈ -4°C) and transient ACh depletion .
Key Differences : TEC’s weaker efficacy and shorter duration limit its utility in chronic studies, whereas HC-3’s prolonged action is preferable for sustained cholinergic suppression .

HC-3 Derivatives A-4 and A-5

Structure and Mechanism : These analogs inhibit CHT1 with dose-dependent effects similar to HC-3. However, 24-hour exposure to A-4/A-5 significantly reduces cellular ACh content, suggesting additional mechanisms beyond transport inhibition, such as interference with choline kinase or phospholipid metabolism .
Key Differences : A-4/A-5 exhibit delayed cytotoxicity, making them useful for studying long-term cholinergic dysfunction in cancer models (e.g., antiproliferative effects in colorectal cancer) .

Other Choline Transport Inhibitors

  • Choline Kinase Inhibitors (e.g., MN58b) : These compounds block choline phosphorylation, disrupting phospholipid synthesis. Unlike HC-3, they target intracellular metabolism rather than membrane transport .

Data Tables

Table 1: Pharmacological Profiles of HC-3 and Analogs

Compound Target Mechanism Ki/IC₅₀ Key Effects References
This compound CHT1 Competitive inhibition 25 nM Reduces ACh synthesis, induces hypothermia
Acetylseco HC-3 ChAT Enzyme inhibition Not reported Prevents amnesia, enhances choline excretion
HC-3 Mustard CHT1 Irreversible binding N/A Blocks transporter cycling, reveals silent pools
Triethylcholine CHT1 Competitive uptake ~10 μM Mild hypothermia, transient ACh depletion
A-4/A-5 Derivatives CHT1/Choline kinase Dual inhibition ~1 μM (CHT1) Reduces ACh content, antiproliferative

Research Findings and Controversies

  • Purity Variability : Commercial HC-3 samples exhibit purity differences, affecting HACU inhibition and neuromuscular transmission studies. This necessitates rigorous batch validation .
  • CHT1 Trafficking : HC-3-sensitive CHT1 internalizes via clathrin-mediated endocytosis, with intracellular pools critical for activity-dependent ACh synthesis .
  • Therapeutic Potential: HC-3 derivatives like A-4/A-5 show promise in oncology, while HC-3 itself remains a tool compound due to systemic toxicity .

Properties

IUPAC Name

2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4.2BrH/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24;;/h5-12,27-28H,13-18H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYKHUMNFAMIBL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883358
Record name Hemicholinium dibromide
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Molecular Weight

574.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-45-8
Record name Hemicholinium dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholinium, 2,2'-[1,1'-biphenyl]-4,4'-diylbis[2-hydroxy-4,4-dimethyl-, bromide (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hemicholinium dibromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(4,4'-biphenylene)bis(2-hydroxy-4,4-dimethylmorpholinium) dibromide
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Record name HEMICHOLINIUM DIBROMIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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